An In-depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone
An In-depth Technical Guide to 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the heterocyclic compound 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. As a derivative of the versatile quinoline scaffold, this molecule holds significant interest for medicinal chemistry and drug discovery. This document delves into its chemical identity, structural characteristics, and available data on its biological relevance, offering a foundational resource for researchers exploring its potential as a lead compound or a key intermediate in the development of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. The inherent chemical versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The dihydroquinoline core, as present in the title compound, offers a three-dimensional structure that can facilitate specific interactions with biological targets. The introduction of an amino group at the 7-position and an ethanone moiety at the 1-position of the dihydroquinoline ring system creates a unique molecule with potential for diverse chemical modifications and biological activities.
Core Molecular Characteristics
2.1. Chemical Identity
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IUPAC Name: 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone
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CAS Number: 545394-33-0[1]
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Molecular Formula: C₁₁H₁₄N₂O
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Molecular Weight: 190.24 g/mol
2.2. Structural Features
The molecule features a 3,4-dihydroquinoline core, which is a bicyclic heterocyclic system consisting of a benzene ring fused to a dihydropyridine ring. Key functional groups that dictate its chemical behavior and potential for biological interactions include:
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Primary Aromatic Amine (-NH₂): Located at the 7-position of the quinoline ring, this group can act as a hydrogen bond donor and a site for further chemical derivatization.
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Tertiary Amide (-N-C=O): The ethanone group attached to the nitrogen at the 1-position introduces a carbonyl moiety, which can participate in hydrogen bonding as an acceptor.
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Saturated Heterocycle: The dihydro nature of the pyridine ring imparts conformational flexibility compared to the rigid aromatic quinoline.
Table 1: Physicochemical Properties of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone and Related Analogs
| Property | 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | (R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
| CAS Number | 545394-33-0[1] | 1335883-11-8[2] | 81885-67-8[3] |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O[2] | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol | 190.245 g/mol [2] | Not specified |
| Appearance | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
Synthesis and Reactivity
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Construction of the Dihydroquinoline Core: This can often be achieved through cyclization reactions, such as the Skraup or Doebner-von Miller reactions, starting from an appropriately substituted aniline.
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Introduction of the Amino Group: Nitration of the dihydroquinoline ring followed by reduction is a common method for introducing an amino group onto the aromatic portion of the molecule.
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Acetylation of the Ring Nitrogen: The final step would involve the acylation of the secondary amine within the dihydroquinoline ring with acetyl chloride or acetic anhydride to yield the target compound.
The reactivity of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is primarily governed by its functional groups. The aromatic amine can undergo diazotization and subsequent substitution reactions, while the amide nitrogen can be involved in various coupling reactions. The carbonyl group of the ethanone moiety can also be a site for further chemical transformations.
Figure 2: Potential avenues for drug discovery based on the 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone scaffold.
Safety, Handling, and Storage
Specific toxicological data for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related aminoquinoline derivatives, general hazards may include skin and eye irritation.[4]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. For a related compound, (7-Amino-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone, storage at 2-8°C is recommended.[5]
Conclusion and Future Directions
1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a structurally interesting heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While a comprehensive experimental characterization is still needed, its relationship to the pharmacologically active quinoline family makes it a compelling target for synthesis and biological evaluation. Future research should focus on developing a robust synthetic protocol, thoroughly characterizing its physicochemical and spectroscopic properties, and exploring its biological activity profile through in vitro and in vivo screening assays. The insights gained from such studies could pave the way for the development of novel drug candidates based on this promising scaffold.
References
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1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | Intermed & Chemicals. (n.d.). Retrieved January 20, 2026, from [Link]
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(R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]
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7-amino-3,4-dihydro-1H-quinolin-2-one | C9H10N2O - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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(R)-1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]
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1-(7-AMINOINDOLIN-1-YL)ETHANONE | CAS#:51501-31-6 | Chemsrc. (2025, September 13). Retrieved January 20, 2026, from [Link]
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Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed. (2021, July 27). Retrieved January 20, 2026, from [Link]
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